molecular formula C22H31N3O2 B2585388 3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(3,3-dimethylmorpholine-4-carbonyl)prop-2-enenitrile CAS No. 1424753-45-6

3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(3,3-dimethylmorpholine-4-carbonyl)prop-2-enenitrile

Cat. No. B2585388
CAS RN: 1424753-45-6
M. Wt: 369.509
InChI Key: NLAYLJZZCXFFGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(3,3-dimethylmorpholine-4-carbonyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C22H31N3O2 and its molecular weight is 369.509. The purity is usually 95%.
BenchChem offers high-quality 3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(3,3-dimethylmorpholine-4-carbonyl)prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(3,3-dimethylmorpholine-4-carbonyl)prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Progesterone Receptor Modulation

One significant application in scientific research for compounds similar to 3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(3,3-dimethylmorpholine-4-carbonyl)prop-2-enenitrile is in the development of progesterone receptor modulators. Studies have shown that structural variations in related compounds can switch between agonist and antagonist properties of progesterone receptors. These properties are essential in female healthcare, addressing issues like contraception, fibroids, endometriosis, and certain breast cancers (Fensome et al., 2008).

Heterocyclic Chemistry

In heterocyclic chemistry, compounds with a similar structure have been synthesized through a one-pot process involving the coupling–isomerization–Stork–enamine alkylation–cyclocondensation sequence. This method is used to create cyclopentyl and cyclohexyl annealed pyridines, which are crucial in the synthesis of natural products and pharmaceuticals (Yehia et al., 2002).

Organic Light-Emitting Diode (OLED) Development

Research in organic electronics, particularly in OLEDs, has explored the use of related iridium complexes for red phosphorescence. Such materials are vital for developing high-efficiency OLEDs with specific light emission properties (Tsuboyama et al., 2003).

Enamine Chemistry

Enamine chemistry, an area closely related to the structure of the compound , involves transformations of cyclohexanone and its derivatives. This area of research is significant in organic synthesis, particularly in the creation of α,β-unsaturated aldehydes, which are crucial intermediates in various chemical syntheses (Carlsson & Lawesson, 1982).

Synthesis of Pyrimido and Tetrahydroquinoline Derivatives

The compound's structural framework is instrumental in synthesizing pyrimido [4, 5-b]-quinoline derivatives. These derivatives are significant in medicinal chemistry due to their antimicrobial activities (Elkholy & Morsy, 2006).

properties

IUPAC Name

3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-2-(3,3-dimethylmorpholine-4-carbonyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O2/c1-16-12-18(17(2)25(16)20-8-6-5-7-9-20)13-19(14-23)21(26)24-10-11-27-15-22(24,3)4/h12-13,20H,5-11,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAYLJZZCXFFGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2CCCCC2)C)C=C(C#N)C(=O)N3CCOCC3(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(3,3-dimethylmorpholine-4-carbonyl)prop-2-enenitrile

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